REACTION_CXSMILES
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[C:1]1([C:7]2[CH:16]=[CH:15][C:10]([C:11](=[O:14])[CH2:12]Br)=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:17]([OH:20])(=[O:19])[CH3:18]>>[C:17]([O:20][CH2:12][C:11]([C:10]1[CH:15]=[CH:16][C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:8][CH:9]=1)=[O:14])(=[O:19])[CH3:18]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
|
C1(=CC=CC=C1)C1=CC=C(C(CBr)=O)C=C1
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
C(C)(=O)OCC(=O)C1=CC=C(C=C1)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |